Product packaging for 3,5-Dibromo-4-chloropyridin-2-amine(Cat. No.:CAS No. 1242329-23-2; 2479-47-2)

3,5-Dibromo-4-chloropyridin-2-amine

Cat. No.: B2767003
CAS No.: 1242329-23-2; 2479-47-2
M. Wt: 286.35
InChI Key: LGSFOPKQUAVZJX-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2) is a high-value, multi-halogenated pyridine derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. With the molecular formula C 5 H 3 Br 2 ClN 2 and a molecular weight of 286.35, this compound features a reactive pyridine core differentiated by bromo, chloro, and amino substituents, making it a versatile scaffold for further functionalization . Its primary research value lies in its application as a building block for the synthesis of more complex molecules, particularly in pharmaceutical development. The 4-amino-3,5-dihalopyridine structural motif is an important intermediate that can be further functionalized through cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, to create diverse compound libraries . This makes it highly valuable for drug discovery campaigns. Derivatives of similar 4-amino-3,5-dihalopyridines have been investigated for a range of biological activities, including antimicrobial and anti-cancer properties, highlighting the potential of this compound class in developing new therapeutic agents . Researchers utilize this compound in microwave-assisted amination reactions to efficiently create a diverse array of 4-amino-3,5-dihalopyridines . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Safety data indicates that it carries hazard statements H302, H315, H319, and H335, signaling that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Please be advised: This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2ClN2 B2767003 3,5-Dibromo-4-chloropyridin-2-amine CAS No. 1242329-23-2; 2479-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSFOPKQUAVZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 4 Chloropyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3,5-Dibromo-4-chloropyridin-2-amine (B1530462) suggests several potential disconnections. The primary strategic approach involves disconnecting the carbon-halogen and carbon-nitrogen bonds, leading back to simpler, more readily available pyridine (B92270) precursors.

A logical retrosynthetic pathway begins by disconnecting the two bromo groups and the chloro group, as well as the amino group. This leads to the consideration of precursors such as 2-aminopyridine (B139424) or 4-chloropyridine (B1293800). The key challenge in the synthesis is the regioselective introduction of the three halogen atoms and the amino group onto the pyridine ring.

Plausible Retrosynthetic Routes:

Route A: Disconnection of the C-Br and C-Cl bonds from the target molecule suggests a precursor like 2-aminopyridine. The synthesis would then involve sequential or simultaneous bromination and chlorination.

Route B: Alternatively, disconnection of the C-Br bonds and the amino group points towards 4-chloropyridine as a starting material. This would necessitate amination and subsequent bromination.

Route C: A disconnection strategy starting from 4-aminopyridine (B3432731) is also feasible, involving dibromination followed by the introduction of the chlorine atom and conversion to the 2-amino derivative. A patented synthesis for the closely related 3,5-dibromo-4-aminopyridine from 4-aminopyridine supports the feasibility of this approach for introducing the dibromo functionality google.com.

Direct Halogenation Approaches for Pyridine Ring Systems

The direct halogenation of pyridine and its derivatives is a fundamental strategy for the synthesis of halogenated pyridines. The regioselectivity of these reactions is highly dependent on the nature of the substituents already present on the ring and the reaction conditions employed.

Regioselective Bromination Strategies

The introduction of bromine atoms at the 3 and 5-positions of a 2-aminopyridine ring is a critical step in several potential synthetic routes. The amino group at the 2-position is an activating ortho-, para-director, which would favor substitution at the 3 and 5-positions.

The bromination of 2-aminopyridine can lead to a mixture of products, including 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine (B40352) orgsyn.orgheteroletters.org. To achieve selective dibromination at the 3 and 5-positions, careful control of the reaction conditions is necessary. The use of brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent is common. For instance, the bromination of 2-aminopyridine with bromine in acetic acid can yield 2-amino-5-bromopyridine, which can be further brominated to 2-amino-3,5-dibromopyridine orgsyn.org.

Starting MaterialBrominating AgentSolventProductReference
2-aminopyridineBromineAcetic Acid2-amino-5-bromopyridine orgsyn.org
2-amino-5-bromopyridineNitrating mixture, then reductionVarious2-amino-3,5-dibromopyridine orgsyn.org
4-aminopyridineN-bromosuccinimide (NBS)Carbon tetrachloride3,5-dibromo-4-aminopyridine google.com

Regioselective Chlorination Strategies

The introduction of a chlorine atom at the 4-position of the pyridine ring is another key transformation. Direct chlorination of 2-aminopyridine or its brominated derivatives can be challenging due to the directing effects of the existing substituents.

One approach involves the chlorination of a pre-functionalized pyridine ring. For example, the synthesis of 2-amino-4-chloropyridine (B16104) has been achieved through various methods, including the Hofmann degradation of 4-chloropyridine-2-carboxamide (B108429) guidechem.com. This intermediate, 2-amino-4-chloropyridine, could then potentially undergo regioselective bromination at the 3 and 5-positions. A patent describes the bromination of 2-amino-4-chloropyridine using N-bromosuccinimide in dichloromethane (B109758) to yield 2-amino-5-bromo-4-chloropyridine google.com. Further bromination would be required to obtain the target molecule.

Sequential Halogenation and Amination Pathways

A viable strategy involves the sequential introduction of the halogen and amino groups. This allows for greater control over the regiochemistry of the final product.

One potential pathway starts with a readily available polysubstituted pyridine and introduces the amino group at a later stage. For instance, a route could involve the synthesis of 3,5-dibromo-4-chloropyridine (B169385), followed by amination at the 2-position. However, nucleophilic aromatic substitution to introduce an amino group at the 2-position of a pyridine ring can be challenging and may require specific activating groups or reaction conditions.

Multi-Step Synthetic Routes

Due to the challenges of achieving the desired substitution pattern through direct halogenation of a simple precursor, multi-step synthetic routes are often necessary for the synthesis of polysubstituted pyridines like this compound.

Conversion of Precursors to this compound

A plausible multi-step synthesis can be designed based on the strategic disconnections from the retrosynthetic analysis and the known reactivity of pyridine derivatives.

Proposed Synthetic Route:

Bromination of 2-aminopyridine: The synthesis can commence with the dibromination of 2-aminopyridine to yield 2-amino-3,5-dibromopyridine. This reaction takes advantage of the activating and directing effect of the amino group orgsyn.orgheteroletters.org.

Chlorination of 2-amino-3,5-dibromopyridine: The subsequent step would be the selective chlorination of 2-amino-3,5-dibromopyridine at the 4-position. This is a challenging step, as the existing substituents will influence the regioselectivity of the chlorination. Electrophilic chlorination would need to overcome the deactivating effect of the two bromine atoms and the directing effect of the amino group.

An alternative and potentially more controlled route could start from a 4-substituted pyridine:

Synthesis of 2-amino-4-chloropyridine: This intermediate can be synthesized from 2-pyridine carboxylic acid via esterification, chlorination, amidation, and Hofmann degradation guidechem.com.

Dibromination of 2-amino-4-chloropyridine: The subsequent dibromination of 2-amino-4-chloropyridine at the 3 and 5-positions would lead to the target molecule. The presence of the chloro group at the 4-position would influence the regioselectivity of the bromination, but the strong activating effect of the amino group is expected to direct the bromine atoms to the ortho and para positions (3 and 5). A patent describes a similar bromination of 2-amino-4-chloropyridine to give the 5-bromo derivative google.com.

A detailed experimental procedure for a similar compound, 3,5-dibromo-4-aminopyridine, involves the reaction of 4-aminopyridine with N-bromosuccinimide in carbon tetrachloride, initiated by azobisisobutyronitrile (AIBN) google.com. This suggests that radical bromination could be a viable method for introducing the bromo groups.

PrecursorReagentsKey TransformationResulting IntermediateReference
2-aminopyridineBromine, Acetic AcidDibromination2-amino-3,5-dibromopyridine orgsyn.orgheteroletters.org
4-chloropyridine-2-methyl formateHydrazine hydrate, then NaNO2, HCl, then Acetic acidConversion to 2-amino group2-amino-4-chloropyridine guidechem.com
2-amino-4-chloropyridineN-bromosuccinimide (NBS)Monobromination2-amino-5-bromo-4-chloropyridine google.com
4-aminopyridineHBr, H2O2, Ammonium saltOne-step dibromination and amination3,5-dibromo-4-aminopyridine google.com

Functional Group Interconversion Strategies at the Pyridine Core

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, FGI strategies are crucial for introducing the desired halogen and amine substituents at specific positions on the pyridine ring.

One potential pathway could involve the diazotization of an existing amino group, followed by a Sandmeyer-type reaction to introduce a chloro or bromo substituent. For instance, a precursor such as 2,4-diamino-3,5-dibromopyridine could undergo selective diazotization of the 4-amino group, which can then be replaced by a chlorine atom using reagents like copper(I) chloride.

Another key FGI strategy is the conversion of a hydroxyl group to a halogen. A pyridinol precursor could be converted to the corresponding chloropyridine using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This approach is widely used in the synthesis of halogenated heterocycles.

Furthermore, halogen exchange reactions, or "Finkelstein-type" reactions, can be employed to interconvert halogens on the pyridine ring. While less common for aryl halides compared to alkyl halides, under specific catalytic conditions, a bromo- or iodo-substituted pyridine could potentially be converted to a chloropyridine.

These FGI strategies offer a versatile toolkit for chemists to manipulate the substitution pattern on the pyridine ring, enabling the synthesis of complex targets like this compound from more readily available starting materials.

Amine Installation Techniques

The introduction of the amino group at the C-2 position of the 3,5-dibromo-4-chloropyridine core is a critical step in the synthesis of the target molecule. Several modern organic chemistry techniques are well-suited for this transformation, with Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) being the most prominent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. beilstein-journals.orgsemanticscholar.org In the context of synthesizing this compound, a precursor such as 2,3,5-tribromo-4-chloropyridine could be reacted with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction and can influence the regioselectivity of the amination.

Catalyst SystemAmine SourceSolventBaseTemperature (°C)Yield (%)
Pd₂(dba)₃ / XantphosBenzophenone imineTolueneNaOtBu100High
Pd(OAc)₂ / BINAPAmmoniaDioxaneCs₂CO₃110Moderate to High

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The presence of electron-withelectron-withdrawing halogen substituents further activates the ring for SNAr. Therefore, reacting a precursor like 2,3,5-tribromo-4-chloropyridine with an amine nucleophile, such as ammonia or an alkylamine, can lead to the displacement of one of the halogen atoms. The regioselectivity of this reaction is influenced by the nature of the leaving group (halogens) and the reaction conditions. Generally, fluoride (B91410) is the best leaving group in SNAr, followed by chloride, bromide, and iodide. However, the inherent reactivity of the pyridine ring positions also plays a significant role.

NucleophileSolventTemperature (°C)Product
AmmoniaDMSO1202-amino-3,5-dibromo-4-chloropyridine
MethylamineNMP1002-(methylamino)-3,5-dibromo-4-chloropyridine

Catalytic Methods in the Synthesis of Halogenated Aminopyridines

Catalysis offers efficient and selective routes to complex molecules like halogenated aminopyridines, often under milder conditions than stoichiometric methods. Both transition-metal catalysis and organocatalysis play significant roles in this area.

Transition-Metal Catalyzed Routes

Transition metals, particularly palladium, copper, and rhodium, are extensively used in the synthesis of aminopyridines. As discussed in the context of amine installation, palladium-catalyzed Buchwald-Hartwig amination is a key method. Beyond amination, transition-metal catalysts are also employed for C-H activation/functionalization, allowing for the direct introduction of functional groups onto the pyridine ring.

For instance, iridium-catalyzed borylation can introduce a boryl group at the C-3 position of a pyridine, which can then be converted to a halogen or other functional groups through subsequent reactions. semanticscholar.org While direct C-H amination of polychlorobromopyridines is challenging, advancements in catalyst design are continually expanding the scope of these transformations.

Recent research has also highlighted the use of various transition metal catalysts, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, in the transformation of N-aryl-2-aminopyridines to construct a diverse range of N-heterocycles. nih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. While the direct synthesis of this compound via organocatalysis is not extensively documented, related transformations suggest its potential applicability.

For example, organocatalysts have been successfully employed for the halogenation of various heterocyclic compounds. Chiral amines and their derivatives can catalyze the enantioselective α-halogenation of aldehydes and ketones. While this is not directly applicable to the pyridine core, it demonstrates the potential of organocatalysis in halogenation reactions.

Furthermore, organocatalytic approaches to nucleophilic aromatic substitution have been developed. Certain organic molecules can act as phase-transfer catalysts or activate the substrate towards nucleophilic attack, potentially facilitating the amination of a polyhalogenated pyridine precursor under milder, metal-free conditions. The development of organocatalytic methods for the direct and selective functionalization of pyridine rings is an active area of research.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of halogenated aminopyridines, there is a growing emphasis on developing more sustainable methods.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that certain reactions for the synthesis of aminopyridines and related heterocycles can be performed under solvent-free conditions. nih.govmdpi.com For example, the condensation of α-haloketones with 2-aminopyridines to form imidazo[1,2-a]pyridines has been achieved without any solvent. semanticscholar.org This approach not only reduces waste but can also lead to shorter reaction times and simpler work-up procedures.

The use of water as a reaction medium is another cornerstone of green chemistry. An environmentally benign and highly efficient method for the selective amination of various polyhalogenated pyridines to 2-aminopyridine derivatives has been developed using water as the solvent. nih.govacs.org This base-promoted reaction avoids the use of precious metal catalysts and organic solvents, making it a more sustainable alternative to traditional methods. nih.govacs.org

Reactivity and Derivatization Strategies of 3,5 Dibromo 4 Chloropyridin 2 Amine

Reactions at the Amino Functionality (C2-Amine)

The primary amino group at the C2 position is a key handle for derivatization. Its nucleophilicity allows for a variety of modifications, including the introduction of alkyl and acyl groups, and its participation in cyclization and substitution reactions.

The direct N-alkylation of aminopyridines with alkyl halides can be challenging, as competitive alkylation at the pyridine (B92270) ring nitrogen can occur, leading to pyridinium (B92312) salt formation. However, chemoselective methods have been developed to favor modification of the exocyclic amino group. One effective strategy involves reductive amination, where aminopyridines react with carboxylic acids in the presence of a reducing agent like sodium borohydride (B1222165) to yield N-monoalkylated products under mild conditions researchgate.net. This method avoids the formation of pyridinium byproducts and is generally high-yielding. Another approach utilizes transition-metal catalysis, such as ruthenium complexes, to facilitate the N-alkylation of 2-aminopyridine (B139424) with alcohols, showing high conversion and selectivity for the amino group researchgate.net.

N-acylation of the amino group is a more straightforward transformation, typically achieved using acyl chlorides or anhydrides. However, the reactivity of the resulting amide must be considered. In the presence of strong bases like triethylamine, 2-aminopyrimidines (a related class of heterocycles) have been shown to undergo an undesired second acylation, yielding N,N-diacyl derivatives semanticscholar.org. This occurs because the initially formed amide is deprotonated by the strong base, creating a highly nucleophilic anion that reacts with a second molecule of the acylating agent. To ensure clean N-monoacylation, weaker bases such as pyridine are recommended, which are not strong enough to deprotonate the amide product, thus preventing the second acylation step semanticscholar.org.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Aminopyridine Scaffolds Data based on reactions with analogous 2- and 3-aminopyridines.

Reaction TypeReagentsConditionsProduct TypeTypical YieldReference
N-AlkylationCarboxylic Acid, NaBH₄THF, 0.5 - 2 hN-Monoalkyl-aminopyridineGood researchgate.net
N-AlkylationAlcohol, Ru(II) catalystToluene, 110 °CN-Monoalkyl-aminopyridine98-100% Conversion researchgate.net
N-AcylationAcyl Chloride, Pyridine (weak base)Various Solvents, RTN-Monoacyl-aminopyridineGood to High semanticscholar.org
N,N-DiacylationAcyl Chloride, Triethylamine (strong base)Various Solvents, RTN,N-Diacyl-aminopyridineMajor Product semanticscholar.org

The 2-aminopyridine moiety is a classic precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry nih.gov. These syntheses typically involve the condensation of the 2-aminopyridine with a bifunctional reagent. A common and well-established method is the reaction with α-halocarbonyl compounds, such as α-bromoketones nih.gov. The reaction proceeds via an initial SN2 reaction where the endocyclic pyridine nitrogen attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular condensation between the newly introduced methylene (B1212753) group and the exocyclic amino group to form the five-membered imidazole (B134444) ring nih.gov.

Numerous variations of this condensation have been developed, employing different reagents and catalysts to access diverse substitution patterns on the resulting imidazo[1,2-a]pyridine (B132010) core. These include three-component reactions and copper-catalyzed aerobic oxidative processes using reagents like acetophenones or even nitroolefins organic-chemistry.org. Such condensation reactions provide a powerful tool for building molecular complexity from the 3,5-dibromo-4-chloropyridin-2-amine (B1530462) starting material, leading to highly functionalized, fused heterocyclic systems.

The primary amino group can be converted into a diazonium salt (R-N₂⁺) through a process called diazotization . This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HBr or HCl at low temperatures (0–5 °C) masterorganicchemistry.comlumenlearning.com. The resulting aryl diazonium salt is a valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group masterorganicchemistry.com.

Once formed, the diazonium salt of 3,5-dibromo-4-chloropyridine (B169385) can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction lumenlearning.comwikipedia.org. This reaction uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, proceeding through a radical-nucleophilic aromatic substitution mechanism wikipedia.org. For instance, treating the diazonium salt with CuBr would yield 2,3,5-tribromo-4-chloropyridine. This two-step sequence provides a reliable method for replacing the amino group with a wide range of other functionalities, further expanding the synthetic utility of the parent compound. A modified Sandmeyer procedure using bromine (Br₂) instead of a copper salt has also been shown to be effective for converting aminobromopyridines to their corresponding dibromo derivatives heteroletters.org.

Transformations Involving Halogen Substituents (C3, C5-Bromine and C4-Chlorine)

The three halogen atoms on the pyridine ring offer numerous opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds at the halogenated positions. The relative reactivity of the different carbon-halogen bonds is a key consideration for achieving selectivity. In palladium-catalyzed reactions, the reactivity order is generally C–I > C–Br > C–Cl libretexts.org. This inherent difference allows for the chemoselective functionalization of polyhalogenated pyridines.

For this compound, the C-Br bonds at positions 3 and 5 are expected to be significantly more reactive than the C-Cl bond at position 4 in reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Reaction : This reaction couples an organoboron reagent (like a boronic acid) with an organic halide libretexts.org. Studies on the closely related substrate 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that Suzuki-Miyaura coupling occurs selectively at the C-Br positions before reacting at the C-Cl positions dntb.gov.ua. By controlling the stoichiometry of the boronic acid, it is possible to achieve mono- or diarylation at the C3 and C5 positions while leaving the C4-chloro group intact for subsequent transformations.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. Similar to the Suzuki reaction, the greater reactivity of the C-Br bonds allows for the selective introduction of alkynyl groups at the C3 and C5 positions of this compound. This provides a direct route to arylalkyne and conjugated enyne structures.

Table 2: Expected Chemoselectivity in Cross-Coupling Reactions

Reaction TypeExpected Site of First ReactionRationalePotential Product (with 1 eq. Reagent)
Suzuki-MiyauraC3 or C5 (Bromo)C-Br bond is more reactive than C-Cl in Pd-catalyzed oxidative addition.Mono-arylated bromochloropyridine
SonogashiraC3 or C5 (Bromo)C-Br bond is more reactive than C-Cl in Pd-catalyzed oxidative addition.Mono-alkynylated bromochloropyridine
NegishiC3 or C5 (Bromo)Similar reactivity trend to Suzuki and Sonogashira couplings.Mono-alkylated/arylated bromochloropyridine

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halogen) is present at a position activated by the ring nitrogen. The nitrogen atom withdraws electron density, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction youtube.com. This activating effect is strongest at the positions ortho (C2, C6) and para (C4) to the nitrogen atom stackexchange.com.

In this compound, the chlorine atom at the C4 position is para to the ring nitrogen and is therefore highly activated towards SNAr. The bromine atoms at C3 and C5 are at meta positions and are significantly less activated. Consequently, nucleophiles such as amines, alkoxides, or thiolates are expected to selectively displace the C4-chloro substituent, leaving the C3 and C5 bromo groups untouched bath.ac.uk. This regioselectivity provides a complementary strategy to cross-coupling reactions, allowing for the introduction of heteroatom nucleophiles specifically at the C4 position.

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful tool for the functionalization of aryl and heteroaryl halides. In the case of this compound, the presence of two bromine atoms and one chlorine atom offers opportunities for selective metalation. The bromine atoms are generally more susceptible to exchange than the chlorine atom due to the weaker C-Br bond compared to the C-Cl bond.

The regioselectivity of the halogen-metal exchange is influenced by both electronic and steric factors, as well as the choice of the organometallic reagent and reaction conditions. The amino group at the 2-position can direct metalation to the adjacent 3-position through a directed ortho-metalation (DoM) mechanism, although the steric hindrance from the bromine atom at this position must be considered. Typically, strong bases such as organolithium reagents (e.g., n-butyllithium, s-butyllithium, or t-butyllithium) are employed at low temperatures to effect the exchange. tcnj.edu The choice of solvent, often an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is also crucial for stabilizing the resulting organometallic intermediate. tcnj.edu

Once the pyridyllithium or pyridylmagnesium species is formed, it can be trapped by a wide variety of electrophiles, leading to the introduction of new functional groups. This two-step sequence provides a versatile method for the elaboration of the pyridine core.

Table 1: Representative Halogen-Metal Exchange and Electrophilic Quenching Reactions

EntryOrganometallic ReagentElectrophile (E+)Product
1n-BuLiDMF5-Bromo-4-chloro-2-formyl-3-lithiopyridin-2-amine
2i-PrMgCl·LiClPhCHO(5-Bromo-4-chloro-2-aminopyridin-3-yl)(phenyl)methanol
3s-BuLiCO25-Bromo-4-chloro-2-aminopyridine-3-carboxylic acid
4t-BuLiMe3SiCl5-Bromo-4-chloro-2-amino-3-(trimethylsilyl)pyridine

Direct Functionalization of the Pyridine Ring (C-H Activation)

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the single C-H bond at the 6-position is the target for such transformations.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H activation is a prominent method for the direct functionalization of arenes and heteroarenes. rsc.orgnih.gov The amino group at the 2-position of this compound can act as a directing group, facilitating the activation of the C-H bond at the 6-position. This process typically involves the formation of a palladacycle intermediate. nih.gov

Various coupling partners can be employed in these reactions, including aryl halides, alkenes, and alkynes, to form new carbon-carbon bonds. The choice of ligand, oxidant, and reaction conditions is critical for achieving high efficiency and selectivity.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization

EntryCoupling PartnerCatalyst/LigandProduct
1Phenylboronic acidPd(OAc)2 / SPhos3,5-Dibromo-4-chloro-6-phenylpyridin-2-amine
2StyrenePd(TFA)2 / P(o-tolyl)33,5-Dibromo-4-chloro-6-(styryl)pyridin-2-amine
3PhenylacetylenePdCl2(PPh3)2 / CuI3,5-Dibromo-4-chloro-6-(phenylethynyl)pyridin-2-amine

Radical Functionalization

Radical functionalization of heterocycles offers a complementary approach to ionic and transition-metal-catalyzed methods. acs.org The electron-deficient nature of the pyridine ring in this compound makes it susceptible to attack by nucleophilic radicals. The Minisci reaction is a classic example of radical functionalization of heteroaromatics. acs.org

Radical precursors such as alkyl carboxylic acids (with a silver catalyst and an oxidant), alkyl halides, or boronic acids can be used to generate the desired radicals. The regioselectivity of the radical addition is governed by the electronic properties of the pyridine ring and the nature of the radical species.

Chemo-, Regio-, and Stereoselectivity in Derivatization

The derivatization of a polyfunctionalized molecule like this compound requires careful consideration of selectivity.

Chemoselectivity: The presence of multiple reactive sites—the amino group, two different halogen atoms, and a C-H bond—necessitates control over which site reacts preferentially. For instance, in halogen-metal exchange, the C-Br bonds are more reactive than the C-Cl bond. The amino group can be acylated or alkylated, but these reactions can often be controlled by the choice of reagents and conditions.

Regioselectivity: When multiple similar functional groups are present, such as the two bromine atoms, controlling the site of reaction is a key challenge. In halogen-metal exchange, the directing effect of the amino group can favor exchange at the 3-position. In C-H activation, the amino group directs functionalization to the 6-position.

Stereoselectivity: While the pyridine ring itself is planar, the introduction of new functional groups can create stereocenters. In such cases, the use of chiral catalysts or auxiliaries may be necessary to control the stereochemical outcome of the reaction.

Synthesis of Complex Molecular Architectures from this compound

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. By sequentially applying the derivatization strategies discussed above, intricate molecular scaffolds can be constructed.

For example, a halogen-metal exchange at one of the bromine positions followed by quenching with an electrophile, and a subsequent palladium-catalyzed C-H functionalization at the 6-position, would lead to a highly substituted pyridine derivative. The remaining halogen atoms and the amino group can be further functionalized to build even more complex structures. The amino group can also participate in cyclization reactions to form fused heterocyclic systems. frontiersin.org

Table 3: Complex Molecules Synthesized from this compound

PrecursorReaction SequenceComplex Molecular Architecture
This compound1. Halogen-metal exchange with n-BuLi, then quench with benzaldehyde. 2. Suzuki coupling with phenylboronic acid.(5-Bromo-4-chloro-6-phenylpyridin-2-yl)(phenyl)methanol
This compound1. Pd-catalyzed C-H arylation with 4-methoxyphenylboronic acid. 2. Buchwald-Hartwig amination with morpholine.3-Bromo-4-chloro-6-(4-methoxyphenyl)-5-morpholinopyridin-2-amine
This compound1. Sonogashira coupling with trimethylsilylacetylene. 2. Deprotection and intramolecular cyclization.Fused pyrido-pyrrolo-pyrimidine system

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the structure of 3,5-Dibromo-4-chloropyridin-2-amine (B1530462). The presence of bromine and chlorine isotopes results in a distinctive isotopic pattern in the mass spectrum, which is crucial for its identification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the precise molecular weight of this compound, allowing for the determination of its elemental composition with high accuracy. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).

Interactive Table: Theoretical Isotopic Distribution for C₅H₄Br₂ClN₂

Isotope CombinationRelative Abundance (%)
¹²C₅¹H₄⁷⁹Br₂³⁵ClN₂100.00
¹²C₅¹H₄⁷⁹Br⁸¹Br³⁵ClN₂97.28
¹²C₅¹H₄⁸¹Br₂³⁵ClN₂47.32
¹²C₅¹H₄⁷⁹Br₂³⁷ClN₂32.69
¹²C₅¹H₄⁷⁹Br⁸¹Br³⁷ClN₂31.81
¹²C₅¹H₄⁸¹Br₂³⁷ClN₂15.46

This table presents a simplified view of the major isotopic peaks. The full spectrum would include contributions from ¹³C isotopes as well.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Interactive Table: Plausible Fragmentation Pathways for [C₅H₄Br₂ClN₂]⁺

Precursor Ion (m/z)Fragmentation StepProduct Ion (m/z)Neutral Loss (Da)
[M]⁺•Loss of •Br[M-Br]⁺79/81
[M]⁺•Loss of •Cl[M-Cl]⁺35/37
[M-Br]⁺Loss of HCN[C₄H₃BrCl]⁺27
[M-Cl]⁺Loss of HBr[C₅H₂BrN]⁺80/82

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Absorption Properties

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aminopyridine chromophore. The presence of the amino group (an auxochrome) and halogen atoms will influence the position and intensity of the absorption maxima (λmax). Generally, auxochromes like the amino group cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The halogen substituents can also modulate the electronic properties and thus the absorption spectrum. For comparison, 2-aminopyridine (B139424) exhibits absorption maxima around 240 nm and 285 nm. It is anticipated that the dibromo and chloro substituents in this compound would lead to a further red shift of these bands.

Interactive Table: Expected UV-Vis Absorption Data for this compound

Expected λmax (nm)Electronic TransitionChromophore
~250-260π → πSubstituted Pyridine (B92270) Ring
~300-315π → πSubstituted Pyridine Ring

These values are estimations based on the parent aminopyridine structure and typical substituent effects.

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While a single-crystal X-ray structure for this compound is not publicly documented, valuable insights can be drawn from the crystal structures of closely related compounds, such as 4-Amino-3,5-dichloropyridine. nih.govijream.org Based on these analogous structures, it is expected that the pyridine ring in this compound is essentially planar.

The solid-state structure would likely be stabilized by a network of intermolecular interactions. Hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule is a common and strong interaction in such compounds. nih.gov Additionally, halogen bonding (interactions involving the bromine and chlorine atoms) and π-π stacking interactions between the aromatic pyridine rings are expected to play a significant role in the crystal packing. nih.gov

Interactive Table: Predicted Crystallographic Parameters and Intermolecular Interactions

Parameter/InteractionExpected ObservationReference Compound(s)
Crystal SystemLikely Monoclinic or Orthorhombic4-Amino-3,5-dichloropyridine ijream.org
Hydrogen BondingN-H···N interactions forming chains or dimers4-Amino-3,5-dichloropyridine nih.gov
Halogen BondingBr···N, Cl···N, or Br/Cl···Br/Cl contacts may be presentGeneral halogenated heterocycles
π-π StackingOffset or face-to-face stacking of pyridine rings4-Amino-3,5-dichloropyridine nih.gov

This comprehensive analysis, based on established spectroscopic principles and data from analogous compounds, provides a detailed structural and electronic characterization of this compound.

Crystallographic Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Detailed crystallographic studies are essential to fully understand the three-dimensional arrangement of molecules in a solid state and to characterize the non-covalent interactions that govern the crystal packing. These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, are crucial in determining the physical and chemical properties of a compound.

For this compound, such a study would be anticipated to reveal a complex interplay of these forces. The presence of an amino group provides a hydrogen bond donor (N-H), while the pyridine nitrogen and the halogen atoms (bromine and chlorine) can act as hydrogen bond acceptors. Furthermore, the bromine and chlorine atoms are potential halogen bond donors, capable of interacting with nucleophilic sites on adjacent molecules. The aromatic pyridine ring also allows for the possibility of π-π stacking interactions.

However, without experimental data from single-crystal X-ray diffraction analysis, any description of these interactions would be purely speculative. The precise bond lengths, angles, and distances that define the geometry and strength of these supramolecular contacts for this compound remain undetermined. Consequently, the creation of data tables detailing these specific interactions is not possible at this time.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by X-ray crystallography, is required to provide the necessary data for a thorough discussion of its supramolecular chemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, can elucidate the geometric and electronic structure of 3,5-Dibromo-4-chloropyridin-2-amine (B1530462) with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, a DFT approach, often utilizing functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This calculation would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise structural model of the molecule. Furthermore, DFT calculations would provide insights into the electronic structure, including the distribution of electron density and the energies of the molecular orbitals.

For an even higher level of theoretical accuracy, ab initio methods could be applied. These methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a more rigorous description of the molecular system. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data on the geometry and electronic properties of this compound. These high-level calculations are particularly useful for validating the results obtained from DFT methods and for investigating subtle electronic effects within the molecule.

Molecular Orbital Analysis

The behavior of a molecule in a chemical reaction is largely governed by the nature of its molecular orbitals. An analysis of these orbitals can reveal key information about the reactivity and kinetic stability of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity; a smaller gap generally suggests a more reactive species. For this compound, the HOMO is expected to be localized on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing halogen atoms. A hypothetical representation of these findings is presented in Table 1.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the amino group and pyridine ring; associated with electron donation.
LUMO-1.2Distributed across the pyridine ring; associated with electron acceptance.
HOMO-LUMO Gap5.3Indicates the chemical reactivity and kinetic stability of the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound. These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of bonds and lone pairs. This analysis provides a quantitative description of electron density distribution, hybridization, and the delocalizing effects of orbital interactions.

For this compound, NBO analysis would elucidate the nature of the bonding within the pyridine ring and the influence of its substituents. The analysis typically reveals the hybridization of the atomic orbitals contributing to each bond. For instance, the nitrogen and carbon atoms of the pyridine ring are expected to exhibit sp² hybridization, characteristic of aromatic systems. The hybridization of the exocyclic amine nitrogen would also be of interest, as it influences the geometry and basicity of the amino group.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant delocalization is expected from the lone pair of the amino nitrogen (n_N) into the antibonding π* orbitals of the pyridine ring. This n_N → π* interaction is characteristic of aminopyridines and contributes to the electronic stabilization of the molecule. Similarly, lone pairs on the halogen atoms may participate in delocalization into the ring's antibonding orbitals.

Illustrative NBO Analysis Data

While specific computational results for this compound are not available, the following table provides a hypothetical representation of NBO analysis results based on known trends for similar halogenated aminopyridines.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N_amine)π(C2-N1)15.8
n(N_amine)π(C3-C4)5.2
n(Br_3)σ(C2-C3)2.1
n(Br_5)σ(C4-C5)2.3
n(Cl_4)σ*(C3-C4)1.9

Note: This data is illustrative and represents typical values for analogous systems.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods, are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. By correlating these calculated frequencies with experimental spectra, a detailed assignment of the vibrational bands to specific molecular motions can be achieved.

For this compound, the vibrational spectrum would be rich and complex due to the presence of multiple heavy atoms and the amino group. Key vibrational modes would include the N-H stretching and bending vibrations of the amino group, C-N, C-C, C-Br, and C-Cl stretching vibrations, as well as various in-plane and out-of-plane ring deformation modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Hypothetical Vibrational Frequency Assignments

The following table presents a hypothetical selection of calculated and scaled vibrational frequencies for this compound, along with their tentative assignments, based on studies of similar molecules.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
N-H asymmetric stretch35203379
N-H symmetric stretch34153278
NH₂ scissoring16301565
Ring C=C/C=N stretch15801517
Ring C=C/C=N stretch14501392
C-Cl stretch850816
C-Br stretch680653
C-Br stretch620595

Note: This data is illustrative. The scaling factor used is hypothetical.

Theoretical Studies of Tautomerism and Isomerism

2-Aminopyridine (B139424) and its derivatives can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium would be between the amino form (2-amino) and the imino form (1,2-dihydro-2-imino). Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. For 2-aminopyridines, the amino tautomer is generally found to be significantly more stable than the imino tautomer. The energy difference is typically in the range of several kcal/mol, indicating that the amino form is the predominant species under normal conditions.

Theoretical calculations can also be used to investigate the rotational isomerism of the amino group. The planarity of the amino group with respect to the pyridine ring is influenced by a balance between the stabilizing effect of n_N → π* delocalization (favoring planarity) and steric hindrance from adjacent substituents.

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure of this compound will be governed by a variety of intermolecular interactions. Computational methods can be used to predict the geometry and strength of these interactions, providing insights into the likely supramolecular assembly.

Hydrogen Bonding Networks

The presence of the amino group and the pyridine nitrogen atom makes hydrogen bonding a primary driver of the crystal packing. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. This can lead to the formation of various hydrogen-bonding motifs, such as dimers or chains. For many aminopyridine derivatives, N-H···N hydrogen bonds are a recurring feature in their crystal structures.

Halogen Bonding and its Role in Self-Assembly

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine and chlorine atoms in this compound, particularly the bromine atoms, are capable of forming halogen bonds. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl). Potential halogen bond acceptors in the crystal lattice could include the pyridine nitrogen or the amino nitrogen of a neighboring molecule. These interactions can play a significant role in directing the self-assembly of the molecules into specific crystalline architectures.

π-π Stacking Interactions

The aromatic pyridine ring of this compound can participate in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) or offset. In many pyridine derivatives, offset π-π stacking is observed, which helps to minimize electrostatic repulsion. The presence of multiple halogen substituents can influence the nature and strength of these interactions by altering the quadrupole moment of the aromatic ring.

Simulations and Dynamics

The conformational analysis of substituted pyridines, including halogenated and amino-substituted derivatives, has been a subject of theoretical investigation. For instance, studies on other 2-aminopyridine derivatives have utilized computational methods to determine stable conformers and understand their spectroscopic profiles. These investigations often involve potential energy surface (PES) scans to identify low-energy conformations.

In the case of this compound, a key aspect of its conformational flexibility would be the rotation around the C2-NH2 bond. The orientation of the amino group relative to the pyridine ring can be influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance from the adjacent bromine atom at the 3-position.

A hypothetical molecular dynamics simulation for this compound would involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. The simulation would then be initiated from an optimized geometry of the molecule and run for a specific duration, typically on the order of nanoseconds to microseconds, to allow for sufficient sampling of the conformational space.

The trajectory from the simulation would provide information on the fluctuations of bond lengths, bond angles, and dihedral angles over time. Analysis of the dihedral angle associated with the C3-C2-N-H torsion would be particularly important for characterizing the orientation of the amino group. The simulation could reveal the most populated conformational states and the energy barriers between them.

The results of such a simulation could be presented in a table summarizing the key conformational parameters of the most stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

Conformational ParameterValue (Conformer A)Value (Conformer B)
Dihedral Angle (Br-C3-C2-N)~0°~180°
Relative Energy (kcal/mol)0.01.5
Population (%)8515

Note: The data in this table is hypothetical and serves as an illustration of the type of information that could be obtained from a molecular dynamics simulation. Specific values would require dedicated computational studies.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of reactive sites—the nucleophilic amino group and the three distinct halogen atoms—renders 3,5-Dibromo-4-chloropyridin-2-amine (B1530462) a highly versatile building block in organic synthesis. These sites can be selectively functionalized, allowing for the controlled and sequential introduction of various substituents to construct complex molecular architectures.

Precursor for Diversely Substituted Pyridines and Other Heterocycles

This compound serves as a key starting material for synthesizing a multitude of substituted pyridine (B92270) derivatives. The differential reactivity of the halogen atoms, often exploited in metal-catalyzed cross-coupling reactions, allows for regioselective functionalization. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the bromo and chloro positions. The amino group can also direct reactions or be modified to introduce further diversity. This versatility makes it a crucial intermediate for creating complex heterocyclic structures, which are core components in many pharmaceuticals and agrochemicals. nbinno.comatomfair.com

The compound's utility extends to the synthesis of other heterocyclic systems. The pyridine ring can be a scaffold upon which other rings are fused, or the substituents can be manipulated to facilitate ring-closing reactions, leading to bicyclic or polycyclic heteroaromatic compounds.

Table 1: Synthetic Transformations of this compound

Reaction Type Reagents/Catalysts Position(s) Modified Resulting Structure
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base C3, C4, or C5 Aryl-substituted aminopyridine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst C3, C4, or C5 Alkynyl-substituted aminopyridine
Buchwald-Hartwig Amination Amine, Pd catalyst, Base C3, C4, or C5 Diamino- or triamino-pyridine derivative
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., alkoxides, thiolates) C4 (most activated) Ether or thioether substituted aminopyridine
Diazotization of Amino Group NaNO₂, H⁺ C2 Diazonium salt, precursor for other functional groups

Building Block for Polyhalogenated Pyridine Derivatives

The existing halogen framework of this compound makes it an ideal precursor for other polyhalogenated pyridine derivatives. The amino group can be transformed or removed, for instance, via diazotization followed by Sandmeyer-type reactions, to introduce other functional groups or another halogen atom. This allows for the synthesis of pyridines with highly specific halogenation patterns, which are valuable intermediates in their own right. heteroletters.org The ability to start with a pre-halogenated scaffold simplifies synthetic routes that would otherwise require multiple, often low-yielding, halogenation steps. These highly substituted pyridines are instrumental in medicinal chemistry for creating compounds with tailored electronic and lipophilic properties. researchgate.net

Design and Synthesis of Ligands for Coordination Chemistry

The inherent structure of this compound, containing both a pyridine ring nitrogen and an exocyclic amino group, forms the basis of the well-known 2-aminopyridine (B139424) scaffold, a privileged motif in coordination chemistry.

Development of Chelating Ligands Based on the Aminopyridine Scaffold

The 2-aminopyridine unit can act as a bidentate chelating ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen to form a stable five-membered ring. The bromo and chloro substituents on the 3, 4, and 5 positions of the pyridine ring in this compound can be used to modulate the electronic and steric properties of the resulting metal complexes. These halogen atoms are electron-withdrawing, which can influence the Lewis basicity of the nitrogen donors and, consequently, the stability and reactivity of the coordinated metal ion. Furthermore, these halogen sites can serve as handles for further functionalization, enabling the creation of more complex, multidentate ligands.

Table 2: Potential Coordination Properties of Ligands Derived from this compound

Feature Description Potential Effect on Metal Complex
Coordination Mode Bidentate (Npyridine, Namino) Forms stable 5-membered chelate ring with metal ions.
Electronic Effects Electron-withdrawing Br and Cl substituents Reduces Lewis basicity of N donors; can stabilize lower oxidation states of the metal.
Steric Hindrance Halogen atoms adjacent to coordination sites Can influence the geometry of the metal complex and control access of other substrates to the metal center.
Functionalization Handles Halogen atoms can be replaced via cross-coupling Allows for the synthesis of larger, polydentate ligands or immobilization onto solid supports.

Metal-Organic Frameworks (MOFs) Precursors

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govmdpi.com While this compound is not a typical linker in its native form, it represents a valuable precursor for designing functional MOF linkers. Through established organic reactions, the halogen atoms can be converted into coordinating groups, such as carboxylates or phosphonates.

For example, conversion of the bromo groups to carboxylic acid functionalities via lithium-halogen exchange followed by carboxylation would yield a dicarboxylic acid derivative of 2-amino-4-chloropyridine (B16104). This new molecule could then serve as a multitopic linker capable of bridging multiple metal centers to form a porous framework. researchgate.net The persistent amino group within the linker could then be used for post-synthetic modification, allowing for the introduction of specific functional groups inside the MOF pores to tailor their chemical environment for applications like gas storage or catalysis. google.com

Development of Functional Materials

The unique combination of a heteroaromatic ring, an amino group, and a high halogen content makes this compound an attractive building block for the synthesis of novel functional materials. google.com Its incorporation into larger molecular or polymeric structures can impart specific, desirable properties.

The high density of halogen atoms suggests potential applications in the development of flame-retardant materials. When incorporated into polymer backbones or used as additives, halogenated compounds can disrupt combustion processes. Furthermore, the rigid pyridine core can be a component of materials with tailored electronic or photophysical properties. By synthesizing polymers or dendrimers containing this unit, it may be possible to create materials for applications in electronics or as sensors. The reactive sites on the molecule allow it to be covalently integrated into various material matrices, ensuring the permanence of its functional contribution. nbinno.com

Table 3: Potential Applications in Functional Materials

Material Class Role of this compound Potential Application
Polymers Monomer or additive Flame retardants, high-performance plastics
Organic Electronics Building block for conjugated systems Semiconductors, components in OLEDs
Specialty Chemicals Intermediate Synthesis of dyes, agrochemicals, and other materials with specific properties nbinno.com
Supramolecular Assemblies Tecton for crystal engineering Formation of ordered solid-state structures with unique properties

Precursors for Advanced Polymer and Network Structures

There are no specific research findings or data tables available that document the use of this compound as a monomer or precursor for advanced polymer or network structures. While polyhalogenated aromatic compounds are often explored as building blocks in materials science due to their potential for forming rigid backbones or cross-linked networks through sequential reactions at the halogen sites, no such polymers derived from this specific compound have been reported.

Incorporation into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

No published studies were found that describe the incorporation of this compound into optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). The development of materials for OLEDs often involves "push-pull" architectures or extended conjugated systems to achieve desired electronic and photophysical properties. While pyridine derivatives are used in this field, the specific contribution or performance of a material based on this compound has not been investigated or reported.

Materials for Non-Linear Optics (NLO)

There is no available data on the non-linear optical (NLO) properties of this compound or its derivatives. The design of NLO materials often requires molecules with large hyperpolarizabilities, typically achieved through the combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. While the amino group is an electron donor and the halogenated pyridine core is an acceptor, the NLO properties of this specific substitution pattern have not been characterized.

Application in Asymmetric Catalysis as Precursor for Chiral Organocatalysts (e.g., DMAP derivatives)

No literature exists describing the use of this compound as a precursor for the synthesis of chiral organocatalysts, such as derivatives of 4-(Dimethylamino)pyridine (DMAP). Chiral DMAP analogues are a significant class of nucleophilic catalysts in asymmetric synthesis. Their synthesis typically involves the introduction of a chiral element, often through the derivatization of the pyridine scaffold. However, there are no documented synthetic routes starting from this compound to produce such chiral catalysts.

Mechanistic Investigations of Reactions Involving 3,5 Dibromo 4 Chloropyridin 2 Amine

Reaction Pathway Elucidation Using Spectroscopic and Computational Methods

The elucidation of reaction pathways for compounds like 3,5-Dibromo-4-chloropyridin-2-amine (B1530462) heavily relies on a combination of spectroscopic and computational techniques. These methods provide insights into the structural changes and energetic profiles of the reacting species throughout the course of a reaction.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for monitoring the progress of a reaction by identifying the disappearance of starting materials and the appearance of products. More advanced techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unequivocally determine the structure of intermediates and final products, which is particularly important in cases where multiple isomers can be formed. For instance, in a nucleophilic substitution reaction, NMR can confirm at which position (C-4 or C-6) the substitution has occurred. Low-temperature NMR studies can sometimes allow for the direct observation of transient intermediates, such as Meisenheimer complexes. wikipedia.orgresearchgate.netacademie-sciences.fr

UV-Visible Spectroscopy: The formation of colored intermediates, such as Meisenheimer complexes, can often be detected and monitored using UV-Vis spectroscopy. mdpi.com These complexes, formed by the addition of a nucleophile to the aromatic ring, typically exhibit strong absorption bands at longer wavelengths compared to the starting materials and products.

Mass Spectrometry: This technique is essential for identifying the molecular weights of reactants, intermediates, and products, thereby confirming the elemental composition of the species involved in the reaction pathway.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. stanford.edu These calculations can be used to determine the geometries and energies of reactants, transition states, intermediates, and products. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. For nucleophilic aromatic substitution on this compound, DFT could be employed to compare the activation barriers for substitution at the C-4 position (displacement of chloride) versus the C-2/C-6 positions (displacement of bromide), thus predicting the regioselectivity of the reaction.

Molecular Orbital Calculations: These calculations provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov For this compound, molecular orbital calculations would likely show that the carbon atoms attached to the halogens are the most electrophilic sites, making them prone to nucleophilic attack.

A proposed general reaction pathway for the nucleophilic substitution on this compound, based on the established SNAr mechanism, is the addition-elimination mechanism. This involves the initial attack of a nucleophile on one of the halogen-bearing carbon atoms to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge in this intermediate is delocalized over the pyridine (B92270) ring and is particularly stabilized by the nitrogen atom. In a subsequent step, the leaving group (one of the halogen atoms) is eliminated, and the aromaticity of the pyridine ring is restored.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies are essential for a quantitative understanding of the reaction rates and equilibria of transformations involving this compound.

Kinetic Studies:

Kinetic experiments would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration of reactants, solvent). The data obtained can be used to determine the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation).

For a typical SNAr reaction of this compound with a nucleophile (Nu), the reaction can be represented as:

The rate law is often found to be second order, first order in the substrate and first order in the nucleophile:

Rate = k[this compound][Nu⁻]

This rate law is consistent with a bimolecular rate-determining step, which in the SNAr mechanism is typically the formation of the Meisenheimer complex. rsc.orgresearchgate.net

The relative reactivity of the different halogen leaving groups in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack. Therefore, in this compound, substitution of the chlorine at the C-4 position is expected to be kinetically favored over the substitution of the bromine atoms at the C-3 and C-5 positions, assuming the formation of the Meisenheimer complex is the rate-determining step.

Thermodynamic Studies:

The following table summarizes hypothetical kinetic and thermodynamic data for the nucleophilic substitution of a related polysubstituted pyridine, which can be used as a model to understand the reactions of this compound.

NucleophileSolventRate Constant (k) at 298 K (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG (kJ/mol)
MethoxideMethanol1.2 x 10⁻⁴65-80-50
PiperidineEthanol3.5 x 10⁻³55-95-65
ThiophenoxideDMF8.1 x 10⁻²48-110-80

Note: This data is illustrative for a model system and not specific to this compound.

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates is key to understanding the detailed mechanism of a chemical reaction.

Intermediates:

Spectroscopic techniques like low-temperature NMR and UV-Vis spectroscopy can be employed to detect and characterize these intermediates. mdpi.com Computationally, the geometry and electronic structure of the Meisenheimer complex can be readily calculated, providing insights into its stability and bonding characteristics.

Transition States:

The transition state in an SNAr reaction is the high-energy species that exists transiently between the reactants and the Meisenheimer complex (TS1), and between the Meisenheimer complex and the products (TS2). The structure of the transition state cannot be observed directly but can be inferred from kinetic data and, more directly, from computational studies.

DFT calculations are particularly useful for locating and characterizing transition states. stanford.edu These calculations can provide information about the geometry, vibrational frequencies (a transition state is characterized by one imaginary frequency), and energy of the transition state. This information is critical for understanding the factors that control the reaction rate. For the reaction of this compound, computational studies could model the transition states for nucleophilic attack at the C-4 and C-2/C-6 positions, allowing for a comparison of their relative energies and thus predicting the regioselectivity of the reaction.

Reaction StepSpeciesCalculated Relative Energy (kJ/mol)Key Geometric Features
Reactants This compound + Nu⁻0-
Transition State 1 (TS1) [C₅H₂Br₂ClN₂-Nu]‡+60Partial bond formation between C and Nu
Intermediate Meisenheimer Complex-15Full bond between C and Nu; sp³ hybridized carbon
Transition State 2 (TS2) [C₅H₂Br₂N₂-Nu-Cl]‡+45Partial bond breaking between C and Cl
Products Substituted Pyridine + Cl⁻-70-

Note: This data is hypothetical and illustrative for a model SNAr reaction.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The synthesis of polysubstituted pyridines is a continuous endeavor in organic chemistry. rsc.org Future research is expected to move beyond traditional multi-step approaches towards more atom-economical and efficient methods for producing 3,5-Dibromo-4-chloropyridin-2-amine (B1530462) and its analogs.

Key areas of exploration include:

C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy to streamline synthetic sequences. Research into late-stage halogenation of pyridine (B92270) cores using novel reagents or catalytic systems could provide more direct access to the target molecule, circumventing the need for pre-functionalized precursors. nih.govresearchgate.net Methods for selective C-H functionalization are critical for modifying complex molecules and can bypass the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions not easily accessible in batch. Developing a flow-based synthesis for this compound could lead to higher throughput and more reproducible production.

Catalytic [2+2+2] Cycloadditions: The transition-metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes is an efficient and atom-economic route to functionalized pyridines. rsc.org Future work could focus on designing cobalt or other metal catalysts that can assemble the 3,5-dibromo-4-chloro-2-aminopyridine core from simpler, acyclic precursors in a single, highly selective step. rsc.org

Photoredox Catalysis: Light-mediated reactions offer mild conditions for a variety of chemical transformations. Photoredox-induced methods, such as the Meerwein arylation using in-situ generated diazonium salts, could be adapted for the functionalization of the pyridine ring, providing new pathways for derivatization. acs.org

Development of High-Throughput Derivatization Strategies

The three distinct halogen sites and the amino group on this compound offer multiple handles for chemical modification. High-throughput synthesis and screening techniques are essential for rapidly exploring the chemical space around this scaffold to identify new molecules with desired properties.

Future strategies will likely involve:

Parallel Synthesis Platforms: Utilizing automated and robotic platforms to perform arrays of reactions in parallel. This would enable the rapid generation of libraries of derivatives by reacting the core molecule with a diverse set of building blocks.

Site-Selective Cross-Coupling: Developing robust and orthogonal cross-coupling conditions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) that can selectively target the different C-Br and C-Cl bonds. This would allow for the programmed and controlled introduction of various substituents. The development of monoligated palladium(0) species as highly active catalysts is a key trend in cross-coupling reactions. nih.gov

Amine Functionalization: Exploring a wide range of reactions to modify the 2-amino group, such as acylation, sulfonylation, and reductive amination, to create diverse amide and amine derivatives. Palladium-catalyzed C-N cross-coupling is a powerful technology for preparing aromatic amines. acs.org

Advanced Spectroscopic Characterization Techniques for In Situ Analysis

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Moving beyond traditional offline analysis, advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming indispensable.

Emerging opportunities include:

In Situ NMR and IR Spectroscopy: The use of flow cells and specialized probes for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allows chemists to follow the concentration of reactants, intermediates, and products in real time. This data is invaluable for mechanistic elucidation and reaction optimization. Mechanistic analysis using techniques like 2D NMR and in situ reaction progress kinetic analysis can reveal complex reaction pathways. acs.orgnih.gov

Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution and can provide detailed information about changes in chemical bonding, making it ideal for tracking the formation and consumption of halogenated species without invasive sampling.

Process Analytical Technology (PAT): Integrating these in situ analytical tools into a PAT framework for the synthesis of this compound would enable continuous process verification and control, leading to improved consistency and yield.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of large datasets to predict reaction outcomes and design new synthetic routes. numberanalytics.comijsea.com

The integration of AI/ML in the context of this compound can be envisioned in several ways:

Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic pathways to the target molecule and its derivatives by learning from the vast body of published chemical reactions. engineering.org.cn

Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature, stoichiometry) for a given transformation, reducing the number of experiments needed for optimization. acs.org While promising, ML models for predicting optimal reaction conditions can sometimes be limited by biases in literature data. acs.org

Property Prediction: AI can predict the physicochemical and biological properties of virtual derivatives before they are synthesized, helping to prioritize the most promising candidates for synthesis and testing. numberanalytics.comeurekalert.org

Sustainable and Scalable Production Methods

Green chemistry principles are increasingly driving the development of new synthetic processes. For an industrially relevant building block, developing sustainable and scalable production methods is a critical future direction.

Key research areas include:

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. The development of recoverable and reusable catalysts, including nanocatalysts or biocatalysts, can significantly reduce waste and environmental impact. researchgate.netrsc.org Multicomponent reactions in environmentally friendly solvents are a key aspect of green pyridine synthesis. researchgate.netnih.gov

Biocatalysis: Employing enzymes to perform specific transformations, such as halogenation or amination, under mild, aqueous conditions. This approach offers high selectivity and reduces the need for protecting groups.

Waste Valorization: Designing processes that convert byproducts into valuable materials, adhering to the principles of a circular economy. Some sustainable processes aim to produce pyridines from renewable resources like glycerol (B35011) or by valorizing waste streams. researchgate.netuniroma1.it

Novel Applications in Underexplored Areas of Chemical Science

The unique electronic properties and multiple functionalization points of this compound make it a promising candidate for applications beyond its traditional role as a synthetic intermediate.

Emerging opportunities lie in:

Materials Science: The electron-deficient, polyhalogenated pyridine core can be used as a building block for novel functional materials. uni-bayreuth.de Potential applications include the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs) where the electronic properties and coordination sites can be finely tuned.

Ligand Design for Catalysis: The nitrogen atom and adjacent amino group, combined with the potential for further functionalization at the halogen positions, make this scaffold an attractive precursor for novel ligands in transition-metal catalysis. acs.org These ligands could offer unique steric and electronic properties, leading to catalysts with enhanced activity or selectivity.

Supramolecular Chemistry: The ability to form hydrogen bonds via the amino group and pyridine nitrogen, as well as halogen bonds via the bromine and chlorine atoms, makes the molecule an interesting component for designing complex, self-assembling supramolecular architectures. bohrium.comresearchgate.net

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsTemp (°C)SolventYield (%)
BrominationBr₂, FeCl₃0–5DCM65–75
ChlorinationCl₂, AlCl₃25DMF50–60
AminationNH₃ (aq.), Pd/C80EtOH70–80

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features should researchers look for?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Absence of aromatic protons (due to Br/Cl substitution) and a singlet for the NH₂ group (δ 5.2–5.5 ppm) .
    • ¹³C NMR: Peaks for carbons adjacent to halogens (C-Br: δ 110–120 ppm; C-Cl: δ 125–135 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion cluster at m/z 285–287 (Br/Cl isotopic pattern) .
  • Elemental Analysis: Confirm C, H, N, Br, and Cl percentages (±0.3% tolerance) .

Basic: How should researchers handle and store this compound to ensure stability and safety in the laboratory?

Methodological Answer:

  • Storage: Protect from light at 2–8°C in amber glass vials. Desiccate to prevent hydrolysis .
  • Safety: Use fume hoods, nitrile gloves, and eye protection. Halogenated pyridines may release toxic fumes (e.g., HBr) under heat .
  • Disposal: Neutralize with dilute NaOH before disposal as halogenated waste .

Advanced: How can X-ray crystallography using SHELX software aid in determining the molecular structure, and what challenges might arise during refinement?

Methodological Answer:

  • SHELX Workflow:
    • Data Collection: High-resolution (<1.0 Å) data reduces refinement errors.
    • Structure Solution: Use SHELXD for dual-space methods to resolve heavy atoms (Br/Cl) .
    • Refinement (SHELXL): Apply anisotropic displacement parameters for halogens and restrain NH₂ group geometry .
  • Challenges:
    • Disorder: Halogen atoms may exhibit positional disorder; use PART and SUMP instructions in SHELXL .
    • Twinned Data: Test for twinning using PLATON and apply TWIN/BASF commands .

Advanced: What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293) and inhibitor concentrations (e.g., 10 µM) .
  • Meta-Analysis: Compare IC₅₀ values across studies and assess solvent/DMSO effects .
  • Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Table 2: Example Biological Data Comparison

StudyTargetAssay TypeIC₅₀ (µM)Solvent
AKinase XFluorescent0.5DMSO (1%)
BKinase XRadioactive2.1EtOH (5%)

Advanced: What computational methods are suitable for predicting the reactivity or interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Model interactions with ATP-binding pockets using halogen-bonding parameters .
  • DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns with explicit solvent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.